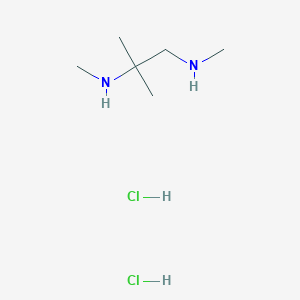

1-N,2-N,2-Trimethylpropane-1,2-diamine;dihydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

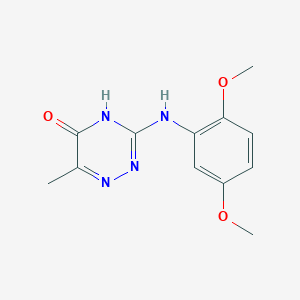

“1-N,2-N,2-Trimethylpropane-1,2-diamine;dihydrochloride” is a chemical compound with the CAS Number: 76936-44-2 . It has a molecular weight of 189.13 and its IUPAC name is N2,N~2~,2-trimethyl-1,2-propanediamine dihydrochloride . The compound is typically stored at room temperature .

Molecular Structure Analysis

The molecular structure of “this compound” is represented by the InChI code: 1S/C6H16N2.2ClH/c1-6(2,5-7)8(3)4;;/h5,7H2,1-4H3;2*1H . This indicates that the compound contains six carbon atoms, sixteen hydrogen atoms, two nitrogen atoms, and two chlorine atoms .Physical and Chemical Properties Analysis

The compound has a molecular weight of 189.13 . Unfortunately, specific physical properties such as melting point, boiling point, and density were not found in the available resources.科学的研究の応用

Synthesis and Material Applications

Polyhydroxyurethanes (PHUs) synthesized through the polyaddition of di(trimethylolpropane) carbonate and aliphatic diamines can be chemically modified to create quaternary ammonium chloride-functionalized PHU films. These PHUs, when reacted with N,N-dimethyl-n-octylamine or cross-linkable N,N,N′,N′-tetramethyl-1,6-diaminohexane, form networked structures or dual-structured QAC moieties, leading to films with positive surface charges. This methodology opens avenues for the development of materials with specific electrical properties and thermal stability (Hiroyuki Matsukizono & T. Endo, 2015).

Catalysis and Organic Synthesis

The 1,2-diamine motif, present in many natural products and pharmaceutical agents, is essential for asymmetric synthesis and catalysis. Recent advances in metal-catalyzed diamination reactions highlight the importance of these structures in synthesizing complex natural products and drug molecules. This suggests a growing role for diamine derivatives in medicinal chemistry and organic synthesis (F. Cardona & A. Goti, 2009).

Pharmaceutical and Biological Activity

Schiff-base zinc(II) complexes derived from reactions involving N-methylpropane-1,3-diamine have been prepared and characterized, showing potential antibacterial activities. These complexes, with their tetrahedral geometry, could serve as a foundation for developing new antibacterial agents, emphasizing the role of diamine derivatives in the design of bioactive compounds (Yaning Guo, 2011).

Polymerization Catalysts

The synthesis of N,N‘-disilylated 1,8-diaminonaphthalene chelates and their application in forming group 4 metal complexes for ethylene polymerization demonstrate the utility of diamine derivatives in catalysis. These complexes facilitate the polymerization of ethylene, showcasing the diamine derivatives' role in enhancing the efficiency and specificity of polymerization processes (C. Lee et al., 1998).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, rinsing cautiously with water for several minutes in case of contact with eyes, and washing skin thoroughly after handling .

特性

IUPAC Name |

1-N,2-N,2-trimethylpropane-1,2-diamine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H16N2.2ClH/c1-6(2,8-4)5-7-3;;/h7-8H,5H2,1-4H3;2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDQYPWSFNNRFDV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CNC)NC.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H18Cl2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-5-nitro-1-benzothiophene-2-carboxamide](/img/structure/B2998367.png)

![2-chloro-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-6-fluorobenzamide](/img/structure/B2998368.png)

![2-Chloro-N-[2-[4-(trifluoromethylsulfonyl)phenoxy]ethyl]propanamide](/img/structure/B2998370.png)

![3-hydroxy-3-(thiophen-2-yl)-1-(m-tolyl)-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide](/img/structure/B2998371.png)

![2-amino-6-benzyl-7-methyl-5-oxo-4-(pyridin-3-yl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2998380.png)

![(1R,3R,5S)-8-Azaspiro[bicyclo[3.2.1]octane-3,3'-indoline] 2hcl](/img/structure/B2998382.png)